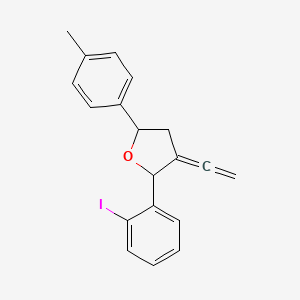![molecular formula C6H8O2 B14196727 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane CAS No. 859528-53-3](/img/structure/B14196727.png)
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dioxatricyclo[4200~2,4~]octane is a unique organic compound characterized by its tricyclic structure containing two oxygen atoms
Métodos De Preparación
The synthesis of 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the treatment of 2,7,7-trimethyl-3,8-dioxatricyclo[3.2.1.0~2,4~]octane with boron trifluoride (BF3), which leads to the formation of the desired tricyclic structure . Industrial production methods may vary, but they generally follow similar principles of cyclization and involve the use of catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Hydrolytic Cleavage: The compound can undergo hydrolytic cleavage, especially in the presence of acidic or basic conditions.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts like boron trifluoride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a subject of study in understanding molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which 3,7-Dioxatricyclo[4.2.0.0~2,4~]octane exerts its effects involves its interaction with molecular targets and pathways. The compound’s tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
3,7-Dioxatricyclo[4.2.0.0~2,4~]octane can be compared with similar compounds such as:
3-Oxatricyclo[4.1.1.0~2,4~]octane: This compound has a similar tricyclic structure but differs in the number and position of oxygen atoms.
Isoascaridol: Another tricyclic compound with different substituents and stereochemistry.
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for various specialized applications.
Propiedades
Número CAS |
859528-53-3 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
3,7-dioxatricyclo[4.2.0.02,4]octane |
InChI |
InChI=1S/C6H8O2/c1-4-3(2-7-4)6-5(1)8-6/h3-6H,1-2H2 |
Clave InChI |
VNVKUNAKUAUZCZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CO2)C3C1O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


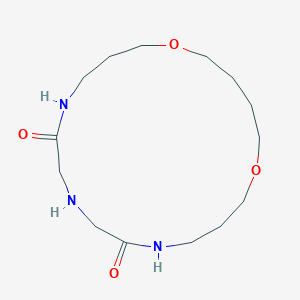
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
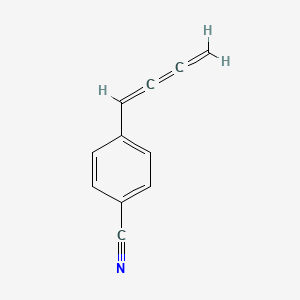
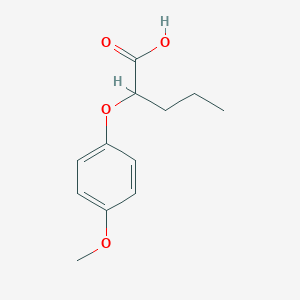
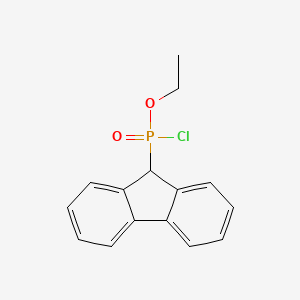

![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)
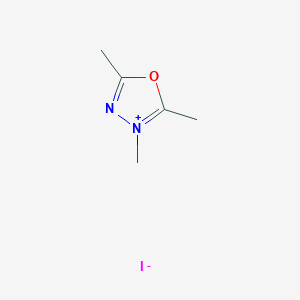
![{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene](/img/structure/B14196690.png)

![4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14196703.png)
![1H-Inden-1-one, 2-[(3-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14196709.png)

